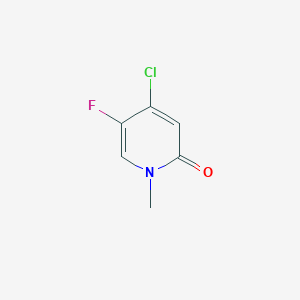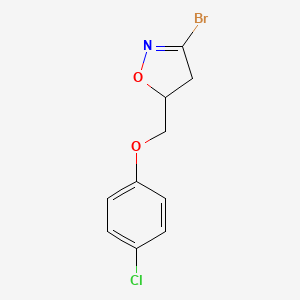
Ethyl 2-Methyltetrahydrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Methyltetrahydrofuran-2-carboxylate is a chemical compound with the molecular formula C8H14O3. It is an ester derivative containing a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-Methyltetrahydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methyltetrahydrofuran-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing ester derivatives containing furan rings under mild conditions. This method utilizes coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bio-based feedstocks. Furfural, derived from biomass, can be selectively hydrogenated to form 2-methyltetrahydrofuran, which is then esterified to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-Methyltetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-Methyltetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: This compound is employed in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-Methyltetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions. Its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-Methyltetrahydrofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-Methyloxolane-2-carboxylate: Similar in structure but differs in the position of the ester group.
2-Methyltetrahydrofuran: Lacks the ester group, making it less reactive in certain chemical reactions.
Tetrahydrofuran: A simpler structure without the methyl and ester groups, used primarily as a solvent.
The uniqueness of this compound lies in its combination of the tetrahydrofuran ring with an ester group, providing distinct reactivity and applications .
Eigenschaften
IUPAC Name |
ethyl 2-methyloxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-10-7(9)8(2)5-4-6-11-8/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEGJYRYROPAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Dimethyl-N-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-amine](/img/structure/B11783023.png)
![4-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11783037.png)
![1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11783049.png)



![3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783069.png)

![2-(3-Methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11783082.png)
